molecular formula C8H12O2 B2685790 (1S,4S,5R)-5-Hydroxy-5-methylbicyclo[2.2.1]heptan-2-one CAS No. 1932103-22-4

(1S,4S,5R)-5-Hydroxy-5-methylbicyclo[2.2.1]heptan-2-one

Cat. No.: B2685790
CAS No.: 1932103-22-4
M. Wt: 140.182
InChI Key: JAUASQWBYJGHHR-VMHSAVOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4S,5R)-5-Hydroxy-5-methylbicyclo[221]heptan-2-one is a bicyclic compound with a unique structure that includes a hydroxyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S,5R)-5-Hydroxy-5-methylbicyclo[2.2.1]heptan-2-one can be achieved through various methods. One common approach involves the photocatalytic cycloaddition reaction, which provides access to bicyclo[2.2.1]heptane derivatives with distinct substitution patterns . This method is operationally simple and allows for the preparation of bridge-functionalized species, which are challenging to synthesize using traditional methods.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

(1S,4S,5R)-5-Hydroxy-5-methylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and ketone functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a ketone.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the ketone group to a secondary alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a diketone, while reduction of the ketone group yields a diol.

Scientific Research Applications

(1S,4S,5R)-5-Hydroxy-5-methylbicyclo[2.2.1]heptan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,4S,5R)-5-Hydroxy-5-methylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone functional groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,4S,5R)-5-Hydroxy-5-methylbicyclo[2.2.1]heptan-2-one lies in its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(1S,4S,5R)-5-hydroxy-5-methylbicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-8(10)4-5-2-6(8)3-7(5)9/h5-6,10H,2-4H2,1H3/t5-,6-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUASQWBYJGHHR-VMHSAVOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC1CC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@@H]2C[C@H]1CC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.